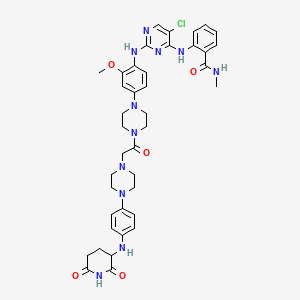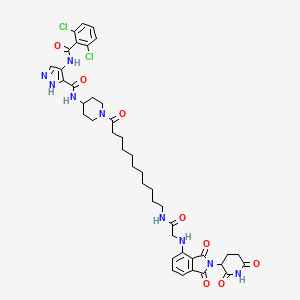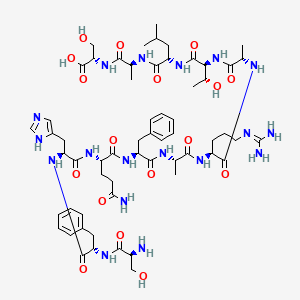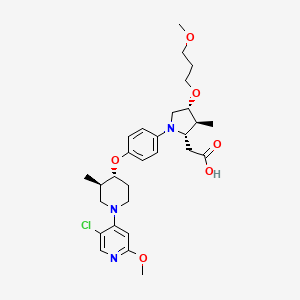
PROTAC EGFR degrader 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC EGFR degrader 8 (T-184) is a proteolysis targeting chimera (PROTAC) that selectively degrades the epidermal growth factor receptor (EGFR). This compound has shown significant efficacy in inhibiting the growth of various cell lines, including H1975, PC-9, and HCC827, with IC50 values of 7.72 nM, 121.9 nM, and 14.21 nM, respectively .
Vorbereitungsmethoden
The preparation of PROTAC EGFR degrader 8 involves several synthetic routes and reaction conditions. One common method includes the use of a linker to connect the EGFR binding element with an E3 ubiquitin ligase ligand. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) to achieve a clear solution .
Analyse Chemischer Reaktionen
PROTAC EGFR degrader 8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
PROTAC EGFR degrader 8 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool for studying protein degradation and the ubiquitin-proteasome system.
Biology: It helps in understanding the role of EGFR in various cellular processes and diseases.
Medicine: It has potential therapeutic applications in treating cancers that overexpress EGFR, such as non-small cell lung cancer (NSCLC).
Industry: It is used in the development of targeted protein degradation therapies and drug discovery
Wirkmechanismus
The mechanism of action of PROTAC EGFR degrader 8 involves the selective degradation of EGFR through the ubiquitin-proteasome system. The compound binds to EGFR and recruits an E3 ubiquitin ligase, which ubiquitinates the target protein. This ubiquitination marks the protein for degradation by the proteasome, leading to the reduction of EGFR levels in the cell .
Vergleich Mit ähnlichen Verbindungen
PROTAC EGFR degrader 8 is unique in its high selectivity and potency in degrading EGFR. Similar compounds include:
Gefitinib-based PROTAC 3: This compound uses gefitinib as the EGFR binding element and has shown efficacy in degrading EGFR in HCC827 and H3255 cells.
PROTAC EGFR degrader 5: This compound effectively degrades EGFRDel19 in HCC827 cells and induces apoptosis.
PROTAC EGFR degrader 6: This compound uses a different E3 ubiquitin ligase ligand and has shown efficacy in degrading EGFRDel19 in HCC827 cells.
This compound stands out due to its high selectivity and potency, making it a promising candidate for further research and therapeutic development.
Eigenschaften
Molekularformel |
C40H46ClN11O5 |
|---|---|
Molekulargewicht |
796.3 g/mol |
IUPAC-Name |
2-[[5-chloro-2-[4-[4-[2-[4-[4-[(2,6-dioxopiperidin-3-yl)amino]phenyl]piperazin-1-yl]acetyl]piperazin-1-yl]-2-methoxyanilino]pyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C40H46ClN11O5/c1-42-38(55)29-5-3-4-6-31(29)45-37-30(41)24-43-40(48-37)46-32-12-11-28(23-34(32)57-2)51-19-21-52(22-20-51)36(54)25-49-15-17-50(18-16-49)27-9-7-26(8-10-27)44-33-13-14-35(53)47-39(33)56/h3-12,23-24,33,44H,13-22,25H2,1-2H3,(H,42,55)(H,47,53,56)(H2,43,45,46,48) |
InChI-Schlüssel |
YDHBIZKMLPNNQN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C(=O)CN5CCN(CC5)C6=CC=C(C=C6)NC7CCC(=O)NC7=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12388765.png)


![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)


![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)


